Cas no 4388-22-1 (benzenesulfonylsulfanylsulfonylbenzene)
benzenesulfonylsulfanylsulfonylbenzene Chemical and Physical Properties
Names and Identifiers
-
- BENZENESULFONIC THIOANHYDRIDE
- Benzenesulfonothioicacid, anhydrosulfide
- benzenesulfonylsulfanylsulfonylbenzene
- Bis(phenylsulfonyl)sulfide
- benzenesulfonic acid thioanhydride
- Benzenesulfonyl sulfide
- bis(benzenesulfonyl)sulfide
- bis-(phenylsulfonyl)sulfide
- bis(phenylsulfonyl)thio
- Benzenesulfonicacid, thio-, anhydrosulfide (8CI)
- NSC 85600
- Bis(benzenesulfonyl) sulfide
- Bis(phenylsulfonyl) sulfide
- Benzenesulfonothioic acid, anhydrosulfide
- Benzenesulfonic acid, thio-, anhydrosulfide
- NSC85600
- Bis(phenylsulfonyl)sulfide, 96%
- C12H10O4S3
- (PhSO2)2S
- NCIOpen2_009412
- phenylsulfonylsulfanylsulfonylbenzene
- (benzene
- (benzenesulfonylthio)sulfonylbenzene
- phenylsulfonylsulfanylsulfo
- 4388-22-1
- NSC-85600
- AKOS015897611
- ZB1393
- DTXSID40195969
- AS-31240
- FT-0635266
- SCHEMBL565121
- MFCD00094733
- Benzenesulfonic acid, anhydrosulfide
- CS-0100870
- AMY31896
- BCP24356
- 2,2-BIS(DICYCLOHEXYLPHOSPHINO)-1,1-BIPHENYL
- B3288
- A826450
- A826692
- BBL103186
- STL556996
- DB-008541
- YQUSJUJNDKUWAM-UHFFFAOYSA-N
- [(BENZENESULFONYL)SULFANYLSULFONYL]BENZENE
-
- MDL: MFCD00094733
- Inchi: 1S/C12H10O4S3/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10H
- InChI Key: YQUSJUJNDKUWAM-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(=O)(=O)SS(C1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 313.97400
- Monoisotopic Mass: 313.974121
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 426
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.7
- Topological Polar Surface Area: 110
Experimental Properties
- Color/Form: Pink or off white powder
- Density: 1.5454 (rough estimate)
- Melting Point: 129-134 ºC
- Boiling Point: 424.07°C (rough estimate)
- Flash Point: 259.7 ºC
- Refractive Index: 1.4360 (estimate)
- PSA: 110.34000
- LogP: 4.65900
- Solubility: Not determined
benzenesulfonylsulfanylsulfonylbenzene Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
benzenesulfonylsulfanylsulfonylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BL847-50mg |
benzenesulfonylsulfanylsulfonylbenzene |
4388-22-1 | 97% | 50mg |
88.0CNY | 2021-07-16 | |
| TRC | B591943-50mg |
bis(Phenylsulfonyl)sulfide |
4388-22-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B591943-100mg |
bis(Phenylsulfonyl)sulfide |
4388-22-1 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B591943-500mg |
bis(Phenylsulfonyl)sulfide |
4388-22-1 | 500mg |
$ 115.00 | 2022-06-07 | ||
| Alichem | A019086480-5g |
Benzenesulfonic thioanhydride |
4388-22-1 | 97% | 5g |
$360.57 | 2023-09-01 | |
| Alichem | A019086480-10g |
Benzenesulfonic thioanhydride |
4388-22-1 | 97% | 10g |
$529.65 | 2023-09-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3288-1G |
Bis(phenylsulfonyl) Sulfide |
4388-22-1 | >95.0%(HPLC) | 1g |
¥430.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3288-5G |
Bis(phenylsulfonyl) Sulfide |
4388-22-1 | >95.0%(HPLC) | 5g |
¥1990.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3288-25G |
Bis(phenylsulfonyl) Sulfide |
4388-22-1 | >95.0%(HPLC) | 25g |
¥7990.00 | 2024-04-16 | |
| eNovation Chemicals LLC | D588610-5g |
BIS(PHENYLSULFONYL)SULFIDE |
4388-22-1 | 97% | 5g |
$620 | 2024-06-05 |
benzenesulfonylsulfanylsulfonylbenzene Suppliers
benzenesulfonylsulfanylsulfonylbenzene Related Literature
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Seiji Inaoka,David M. Collard J. Mater. Chem. 1999 9 1719
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Chen-Hsin Tu,Kun-Mu Lee,Jui-Heng Chen,Chia-Hua Chiang,Shen-Chieh Hsu,Ming-Wei Hsu,Ching-Yuan Liu Org. Chem. Front. 2022 9 2821
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3. Single crystal ribbons and transistors of a solution processed sickle-like fused-ring thienoaceneRongjin Li,Huanli Dong,Xiaowei Zhan,Yudong He,Hongxiang Li,Wenping Hu J. Mater. Chem. 2010 20 6014
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Ming-Chou Chen,Yen-Ju Chiang,Choongik Kim,Yue-Jhih Guo,Sheng-Yu Chen,You-Jhih Liang,Yu-Wen Huang,Tarng-Shiang Hu,Gene-Hsiang Lee,Antonio Facchetti,Tobin J. Marks Chem. Commun. 2009 1846
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Oh-Kil Kim,Alain Fort,Marguerite Barzoukas,Mireille Blanchard-Desce,Jean-Marie Lehn J. Mater. Chem. 1999 9 2227
Additional information on benzenesulfonylsulfanylsulfonylbenzene
Benzenesulfonylsulfanylsulfonylbenzene (CAS No. 4388-22-1): A Comprehensive Overview
Benzenesulfonylsulfanylsulfonylbenzene, with the CAS registry number 4388-22-1, is a unique organic compound that has garnered significant attention in the fields of chemical synthesis, catalysis, and materials science. This compound is characterized by its complex structure, which includes two benzene rings connected by a sulfanyl group and two sulfonyl groups. The molecular formula of benzenesulfonylsulfanylsulfonylbenzene is C12H8O4S2, and its molecular weight is approximately 316.39 g/mol.
The synthesis of benzenesulfonylsulfanylsulfonylbenzene typically involves multi-step reactions, often utilizing sulfonating agents and sulfurizing reagents. Recent advancements in sustainable chemistry have led to the development of more efficient and environmentally friendly methods for its production. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates and minimize energy consumption.
In terms of physical properties, benzenesulfonylsulfanylsulfonylbenzene is a crystalline solid with a melting point of around 250°C. Its solubility in common solvents such as dichloromethane and tetrahydrofuran is moderate, making it suitable for various solution-based applications. The compound exhibits strong UV absorption characteristics, which has been exploited in the development of novel optical materials.
The chemical reactivity of benzenesulfonylsulfanylsulfonylbenzene is primarily governed by its sulfonyl groups, which are known for their high electrophilicity. These groups make the compound an excellent candidate for nucleophilic substitution reactions. Recent studies have demonstrated its utility as a precursor in the synthesis of advanced polymers and biodegradable materials.
Beyond its chemical applications, benzenesulfonylsulfanylsulfonylbenzene has found niche uses in the pharmaceutical industry. Its ability to act as a sulfonating agent in drug design has been highlighted in several recent publications. For example, researchers have employed this compound to synthesize potential anti-inflammatory agents with improved bioavailability.
The environmental impact of benzenesulfonylsulfanyilsulfonylbenzene has also been a topic of interest. Studies indicate that it undergoes slow degradation under aerobic conditions, suggesting that it may pose minimal risk to aquatic ecosystems when properly managed. However, further research is needed to fully understand its long-term ecological effects.
In conclusion, benzenesulfonylsulfanyilsulfonylbenzene (CAS No. 4388-22-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity continue to drive innovative research, making it a valuable tool in modern chemistry.
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